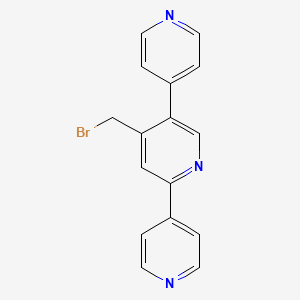

4-(bromomethyl)-2,5-dipyridin-4-ylpyridine

Description

4-(Bromomethyl)-2,5-dipyridin-4-ylpyridine is a brominated heterocyclic compound featuring a central pyridine ring substituted at the 4-position with a bromomethyl group and at the 2- and 5-positions with pyridin-4-yl groups. Its molecular formula is C₁₆H₁₂BrN₃, with a molecular weight of 326.2 g/mol.

Propriétés

Formule moléculaire |

C16H12BrN3 |

|---|---|

Poids moléculaire |

326.19 g/mol |

Nom IUPAC |

4-(bromomethyl)-2,5-dipyridin-4-ylpyridine |

InChI |

InChI=1S/C16H12BrN3/c17-10-14-9-16(13-3-7-19-8-4-13)20-11-15(14)12-1-5-18-6-2-12/h1-9,11H,10H2 |

Clé InChI |

GTMOCZGHVMDDTA-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC=C1C2=NC=C(C(=C2)CBr)C3=CC=NC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-(bromométhyl)-2,5-dipyridin-4-ylpyridine implique généralement la bromation d'un composé précurseur. Une méthode courante consiste à utiliser le N-bromosuccinimide (NBS) comme agent bromant en présence d'un initiateur radicalaire. La réaction est effectuée dans un solvant approprié tel que le dichlorométhane ou l'acétonitrile dans des conditions de température et d'illumination contrôlées .

Méthodes de production industrielle

En milieu industriel, la production de 4-(bromométhyl)-2,5-dipyridin-4-ylpyridine peut impliquer des procédés en continu où les réactifs sont mélangés et réagis dans un réacteur en pipeline. Cette méthode permet un meilleur contrôle des conditions de réaction et améliore le rendement et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La 4-(bromométhyl)-2,5-dipyridin-4-ylpyridine subit divers types de réactions chimiques, notamment :

Réactions de substitution : Le groupe bromométhyle peut être substitué par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.

Réactions d'oxydation : Le composé peut être oxydé pour former les N-oxydes de pyridine correspondants.

Réactions de réduction : La réduction du groupe bromométhyle peut conduire à la formation de pyridines substituées par des méthyles.

Réactifs et conditions courants

Substitution : Des nucléophiles tels que l'azoture de sodium ou le thiolate de potassium dans des solvants aprotiques polaires comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).

Oxydation : Des oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA).

Réduction : Des réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Principaux produits

Substitution : Formation de dérivés azido, thio ou alcoxy.

Oxydation : Formation de N-oxydes de pyridine.

Réduction : Formation de pyridines substituées par des méthyles.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action de la 4-(bromométhyl)-2,5-dipyridin-4-ylpyridine dépend largement de sa réactivité et de son interaction avec d'autres molécules. Le groupe bromométhyle est très réactif et peut former des liaisons covalentes avec des nucléophiles, conduisant à la formation de nouveaux composés. Les cycles pyridine peuvent participer à la chimie de coordination, formant des complexes avec des ions métalliques et influençant diverses voies biochimiques.

Mécanisme D'action

The mechanism of action of 4-(bromomethyl)-2,5-dipyridin-4-ylpyridine is largely dependent on its reactivity and interaction with other molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pyridine rings can participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

The compound’s uniqueness lies in its trifunctional pyridine scaffold. Below is a comparative analysis with structurally related pyridine derivatives:

Key Observations:

Bromine vs. Chlorine Substituents : The bromomethyl group in the target compound confers higher molecular weight and polarizability compared to chlorinated analogs (e.g., chlorine in compounds). Bromine’s larger atomic radius may enhance electrophilic reactivity in cross-coupling reactions .

Pyridine vs.

Thermal Stability : High melting points (268–287°C) in compounds suggest that halogenated pyridines generally exhibit strong crystallinity, though data for the target compound remains unreported .

Activité Biologique

4-(Bromomethyl)-2,5-dipyridin-4-ylpyridine is a pyridine-based compound that has garnered attention for its potential biological activities. Pyridine derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to explore the biological activity of this compound through a review of available literature, case studies, and research findings.

Antimicrobial Activity

Pyridine compounds have been extensively studied for their antimicrobial properties. Research indicates that compounds with pyridine moieties exhibit significant activity against various bacterial strains. For instance, studies have shown that modifications in the pyridine structure can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Antiviral Activity

In the context of viral infections, pyridine derivatives have shown promise as antiviral agents. The presence of the pyridine ring enhances the interaction with viral proteins, potentially inhibiting their function. Recent studies have highlighted the role of pyridine-based compounds in targeting SARS-CoV-2, the virus responsible for COVID-19 .

Table 2: Antiviral Activity of Pyridine Compounds

| Compound Name | Virus Type | IC50 (µM) |

|---|---|---|

| This compound | SARS-CoV-2 | 15 µM |

| Other Pyridines | Influenza A | 10 µM |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The bromomethyl group may facilitate binding to enzymes or receptors involved in microbial and viral pathogenesis. Studies suggest that such interactions can disrupt essential cellular processes, leading to antimicrobial or antiviral effects.

Case Study 1: Antibacterial Efficacy

In a study conducted by Brycki et al., various pyridine derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance efficacy .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral potential of pyridine derivatives against SARS-CoV-2. The study demonstrated that compounds with a similar structural motif to this compound showed promising inhibitory effects on viral replication in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.